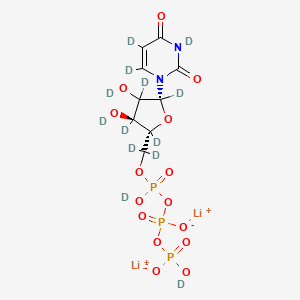
Uridine triphosphate-d13 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine triphosphate-d13 (dilithium) is a deuterium-labeled form of uridine triphosphate. Uridine triphosphate is a nucleotide that plays a crucial role in various biological processes, including the regulation of pancreatic functions, both in endocrine and exocrine secretion, proliferation, channel regulation, transporter activity, and intracellular signaling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of uridine triphosphate-d13 (dilithium) involves the incorporation of deuterium into uridine triphosphate. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of uridine triphosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
化学反応の分析
Types of Reactions: Uridine triphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Phosphorylation and Dephosphorylation: Involving kinases and phosphatases, respectively.
Common Reagents and Conditions:
Hydrolysis: Requires water and specific enzymes such as nucleoside triphosphate cyclohydrolase.
Phosphorylation: Utilizes ATP and specific kinases.
Major Products:
Hydrolysis: Produces uridine monophosphate and pyrophosphate.
Phosphorylation: Results in the formation of higher phosphorylated nucleotides.
科学的研究の応用
Uridine triphosphate-d13 (dilithium) is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracing in various biological systems. Its applications include:
作用機序
Uridine triphosphate-d13 (dilithium) exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and degradation. The compound interacts with molecular targets such as kinases and phosphatases, influencing cellular processes like proliferation and signaling .
類似化合物との比較
Uridine triphosphate (UTP): The non-deuterated form of uridine triphosphate.
Cytidine triphosphate (CTP): Another nucleotide involved in similar biochemical pathways.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Uniqueness: Uridine triphosphate-d13 (dilithium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This isotopic labeling distinguishes it from other nucleotides and makes it a valuable tool in research .
特性
分子式 |
C9H13Li2N2O15P3 |
|---|---|
分子量 |
509.1 g/mol |
IUPAC名 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD3 |
InChIキー |
OUFREPIBZXXUHS-NTUBMNTGSA-L |
異性体SMILES |
[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


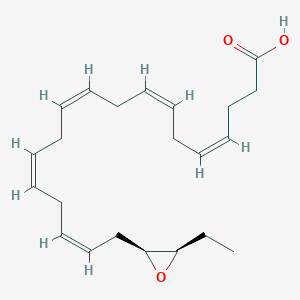
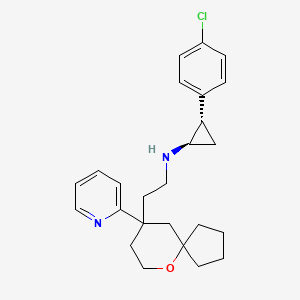

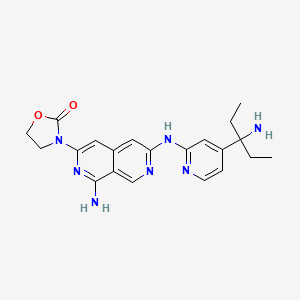
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
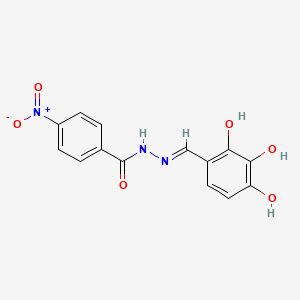

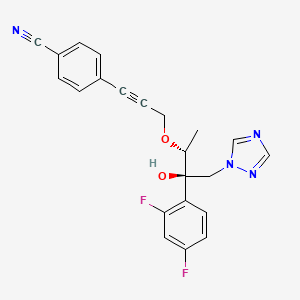
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
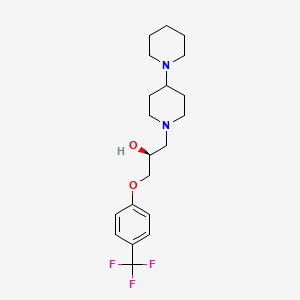
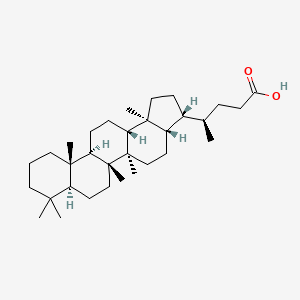

![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
